Ethyl 4-bromothiazole-2-carboxylate
Description
Ethyl 4-bromothiazole-2-carboxylate (CAS: 959755-96-5) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. It is characterized by a bromine substituent at the 4-position of the thiazole ring and an ethyl ester group at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQYWHXWNRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677795 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-96-5 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with a complex structure that includes a thiazole group, bromine, nitrogen, sulfur, and oxygen atoms. .
Mode of Action
The compound is known to contribute to the creation of a film layer on the surface of metals, such as copper, by adsorption. This film acts as an inhibitor on the metal surface, preventing or reducing corrosion.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor. It also has a log P value of 2.22, indicating its lipophilicity.
Result of Action
The primary known effect of this compound is its ability to prevent or reduce corrosion on metal surfaces by forming a protective film layer. This suggests that it may have applications in industries where metal corrosion is a concern.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, moisture, and heat. Therefore, it should be stored under inert gas at a temperature between 0-10°C. Furthermore, its action as a corrosion inhibitor can be influenced by the temperature of the environment.
Biological Activity
Ethyl 4-bromothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₆H₆BrNO₂S
- Molecular Weight : 236.09 g/mol
- Appearance : White to almost white powder or crystalline solid
- Melting Point : 68.0 to 72.0 °C
The compound features a thiazole ring, a bromine atom, and an ester functional group, which contribute to its reactivity and biological properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The bromine substitution on the thiazole ring enhances its interaction with microbial targets, potentially disrupting cellular processes.
Anticancer Potential
Research indicates that derivatives of thiazole compounds, including this compound, exhibit anticancer activity by inhibiting tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics.
Corrosion Inhibition
Interestingly, this compound has also been studied for its role as a corrosion inhibitor. It has shown effectiveness in reducing copper corrosion in acidic environments, indicating its potential applications beyond medicinal chemistry into industrial sectors.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Method A : Reaction of 2,4-dibromothiazole with ethyl cyanoformate in the presence of isopropylmagnesium chloride.
- Method B : Direct bromination of thiazole derivatives followed by esterification processes.
These methods yield the compound with varying degrees of efficiency and purity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 2-bromothiazole-4-carboxylate | 0.97 | Methyl group instead of ethyl; different solubility |
| Ethyl 2,5-dibromothiazole-4-carboxylate | 0.85 | Contains two bromine atoms; enhanced reactivity |
| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 0.81 | Additional methyl group; influences biological activity |
This table highlights how structural variations affect the biological activity and chemical properties of thiazole derivatives.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that the compound induced apoptosis at concentrations below those toxic to normal cells, suggesting a therapeutic window for potential anticancer applications .
- Corrosion Inhibition Research : Experimental results showed that a concentration of 1% this compound reduced copper corrosion rates by over 50% in acidic solutions, demonstrating its practical utility in industrial applications.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-bromothiazole-2-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial properties . Research indicates that modifications of this compound can enhance the efficacy of treatments against various bacterial strains. For instance, studies have shown that derivatives exhibit significant activity against resistant strains of bacteria, making them promising candidates for new antibiotic development .
Agricultural Chemicals
In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides . Its effectiveness in protecting crops from pests while minimizing environmental impact has been documented. Research has demonstrated that compounds derived from this compound can improve the efficacy of existing agrochemicals, leading to better crop yields and reduced chemical usage .
Material Science
The compound finds applications in material science , particularly in the development of advanced materials such as polymers and coatings. This compound can be incorporated into polymer matrices to enhance their properties, including durability and resistance to environmental factors . Studies have shown that these modified materials exhibit improved mechanical properties and thermal stability .
Biochemical Research
Researchers utilize this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. The compound has been shown to interact with specific enzymes, providing insights into metabolic processes. These interactions are crucial for understanding disease mechanisms and developing targeted therapies .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in various analytical methods. Its consistent properties allow it to be used for calibrating instruments, ensuring accurate measurements in chemical analyses. This application is vital for maintaining the integrity of experimental results across different studies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate in synthesizing antimicrobial agents; enhances treatment efficacy against bacteria |
| Agricultural Chemicals | Used in pesticides/herbicides; improves crop protection and yield |
| Material Science | Enhances properties of polymers/coatings; improves durability and thermal stability |
| Biochemical Research | Studies enzyme inhibition; aids understanding of metabolic pathways |
| Analytical Chemistry | Serves as a standard for calibrating instruments; ensures measurement accuracy |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound against resistant bacterial strains. The findings indicated that certain modifications led to a significant increase in antibacterial activity, suggesting potential for new drug development .
Case Study 2: Agrochemical Formulation
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited higher efficacy compared to traditional pesticides. The study highlighted reduced application rates while maintaining pest control effectiveness, underscoring its potential for sustainable agriculture .
Case Study 3: Material Enhancement
A recent investigation into polymer composites revealed that incorporating this compound improved mechanical strength and thermal resistance. This advancement opens avenues for developing more robust materials suitable for various industrial applications .
Comparison with Similar Compounds
Key Properties :
- Synthesis: Prepared via Grignard reaction of 2,4-dibromothiazole with ethyl cyanoformate, yielding 56% after purification .
- Spectroscopic Data :
Comparison with Structural Analogs
Positional Isomers and Ester Variants
Ethyl 4-bromothiazole-2-carboxylate is compared with structurally related bromothiazole carboxylates (Table 1).
Key Observations :
Positional Isomerism : Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9) is a positional isomer of the target compound, with bromine and ester groups swapped. This alters electronic properties and reactivity. For example, bromine at the 4-position (target compound) may enhance electrophilic substitution at the 5-position, whereas bromine at the 2-position (isomer) directs reactivity differently .
Ester Group Influence : Replacing the ethyl ester with a methyl group (e.g., Mthis compound) reduces molecular weight by 14.01 g/mol and may increase solubility in polar solvents due to the smaller alkyl chain .
Functional Group Substitution: Ethyl 2-aminothiazole-4-carboxylate replaces bromine with an amino group, making it less electrophilic but more nucleophilic, suitable for forming hydrogen bonds in drug-receptor interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 4-bromothiazole-2-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is typically synthesized via bromination of a thiazole precursor. For example, bromination of ethyl thiazole-2-carboxylate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CHCl₃) under reflux (24–72 hours) achieves regioselective bromination at the 4-position . Yield optimization involves controlling stoichiometry (1.2–1.5 eq NBS), temperature (25–80°C), and catalyst (e.g., AIBN for radical-initiated reactions). Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate, 95:5) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the ester methyl group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and thiazole ring protons (δ ~7.5–8.5 ppm). The bromine atom deshields adjacent carbons, shifting C4 to δ ~120–130 ppm .
- FTIR : Confirm ester carbonyl (C=O, ~1700–1750 cm⁻¹) and C-Br stretching (~550–650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS should show molecular ion peaks at m/z ≈ 235–237 (M⁺) with isotopic patterns indicative of bromine .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The 4-bromo group serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/water (3:1) at 60–80°C yields biaryl-thiazole derivatives. Reaction monitoring via TLC (hexane:ethyl acetate) ensures completion .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict electronic properties and regioselectivity in brominated thiazole derivatives?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict electrophilic/nucleophilic sites. For this compound, bromine withdrawal lowers electron density at C4, favoring nucleophilic substitution . Solvent effects (PCM model) refine reactivity predictions in polar media .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and packing motifs. For example, the C-Br bond length (~1.89–1.92 Å) and dihedral angles between thiazole and ester groups confirm planarity or distortion. Hydrogen-bonding networks (e.g., C=O⋯H interactions) influence crystal stability .
Q. What strategies mitigate side reactions (e.g., ester hydrolysis or debromination) during functionalization of this compound?
- Methodology :
- Ester Stability : Use anhydrous conditions (molecular sieves) and avoid strong bases. For hydrolysis-prone reactions, replace ethyl ester with tert-butyl esters.
- Debromination Control : Employ mild reducing agents (e.g., Zn/NH₄Cl) and monitor reaction progress via LC-MS. Radical scavengers (e.g., BHT) suppress unintended C-Br cleavage .
Q. How can this compound serve as a scaffold for bioactive molecule discovery?
- Methodology :
- SAR Studies : Introduce substituents (e.g., amines, heterocycles) at C4 or the ester group to modulate bioactivity. For example, coupling with piperazine derivatives enhances solubility and CNS penetration .
- In Vitro Screening : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial activity (MIC assays). Compound 12 (a thiazole carbamate derivative) showed IC₅₀ values <10 µM in preliminary anticancer studies .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields (50–85%) for brominated thiazoles?
- Resolution : Variability arises from NBS purity, solvent choice (dioxane vs. DMF), and reaction time. Reproduce protocols with rigorously dried solvents and fresh NBS. Kinetic studies (HPLC monitoring) identify optimal reaction windows .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, gradient elution) for high-purity (>95%) products .
- Analytical Validation : Cross-validate NMR/IR data with computational simulations (Gaussian) to confirm assignments .
- Safety : Handle brominated intermediates in fume hoods; bromine vapors are toxic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
